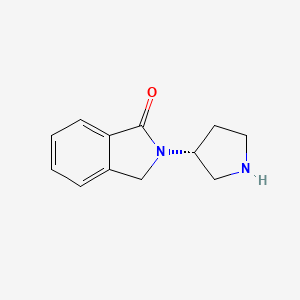

(R)-2-(Pyrrolidin-3-yl)isoindolin-1-one

Description

Historical Context and Significance of the Isoindolin-1-one (B1195906) Core in Drug Discovery

The isoindolin-1-one framework, a bicyclic structure containing a fused benzene (B151609) ring and a γ-lactam, has been a subject of scientific interest for decades. Its derivatives are found in natural products and have been extensively utilized in the development of synthetic pharmaceuticals. The significance of this core is underscored by its presence in several commercially successful drugs. For instance, Lenalidomide, a treatment for multiple myeloma, features the isoindolin-1-one skeleton. mdpi.com Other examples include Indoprofen, an anti-inflammatory agent, and Chlorthalidone, a diuretic used for managing hypertension. mdpi.compreprints.org

The isoindolin-1-one scaffold is valued for its rigid structure, which can serve as a robust anchor for orienting functional groups toward specific biological targets. Its derivatives have been investigated for a wide array of pharmacological activities, including antiviral, anti-inflammatory, antipsychotic, and anticancer properties. rsc.org This broad biological profile has cemented the isoindolin-1-one core as a foundational element in modern medicinal chemistry.

| Drug Name | Therapeutic Use | Core Structure |

| Lenalidomide | Multiple Myeloma | Isoindolin-1-one |

| Indoprofen | Anti-inflammatory | Isoindolin-1-one |

| Chlorthalidone | Hypertension, Edema | Isoindolin-1-one |

| Mazindol | Obesity | Isoindoline |

| Thalidomide | Multiple Myeloma | Isoindoline-1,3-dione |

Rationale for Investigating (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one

The rationale for the synthesis and investigation of this compound stems from established principles of drug design, primarily the combination of pharmacologically validated scaffolds to create novel chemical entities with potentially improved or unique biological activities.

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous feature in a vast range of bioactive molecules, including many alkaloids and FDA-approved drugs. nih.gov Its appeal in medicinal chemistry is due to its three-dimensional, non-planar structure, which allows for a thorough exploration of pharmacophore space and can contribute significantly to the molecule's stereochemistry. nih.gov The introduction of substituents on the pyrrolidine ring can profoundly influence a compound's interaction with biological targets. nih.gov

Furthermore, chirality is a critical factor in pharmacology, as enantiomers of a drug can exhibit different potency, efficacy, and toxicity. The specific investigation of the (R)-enantiomer points toward research focused on stereoselective interactions with a particular biological receptor or enzyme. acs.orgnih.gov By attaching the chiral (R)-pyrrolidin-3-yl group to the nitrogen atom of the isoindolin-1-one core, researchers aim to create a molecule with a precise three-dimensional orientation designed to optimize binding affinity and selectivity for its intended target. The modification of N-substituents on the isoindolinone ring is a common strategy to modulate bioactivity, and the use of a chiral pyrrolidine offers a sophisticated approach to this end. nih.gov

Overview of Research Trajectories and Academic Contributions

While specific published research on this compound is not extensively documented, the academic contributions to the broader class of N-substituted isoindolinones provide a clear picture of the likely research trajectories for this compound. These trajectories encompass novel synthetic methodologies and the exploration of diverse therapeutic applications.

Synthetic Chemistry: Academic research has produced a variety of efficient methods for constructing the isoindolin-1-one scaffold. These include palladium-catalyzed reactions, multicomponent reactions that allow for the rapid assembly of complex molecules, and environmentally friendly approaches such as ultrasonic-assisted synthesis. researchgate.netnih.gov For chiral derivatives, asymmetric synthesis strategies are crucial for controlling the stereochemistry, which is vital for biological function. rsc.orgnih.gov The synthesis of this compound would likely involve the coupling of a suitable isoindolinone precursor with a chiral (R)-3-aminopyrrolidine synthon.

Therapeutic Investigations: Research into isoindolinone derivatives has spanned a multitude of disease areas. The functional group attached to the nitrogen atom of the isoindolinone core plays a pivotal role in determining the compound's biological activity. Based on studies of analogous structures, investigations into this compound would likely explore its potential in the following areas:

Oncology: Many isoindolinone derivatives are evaluated for their anticancer activity. rsc.orgnih.gov

Enzyme Inhibition: This class of compounds has been studied as inhibitors of various enzymes, such as carbonic anhydrases, cholinesterases, and protein kinases, which are implicated in a range of diseases. nih.govnih.govmdpi.com

Central Nervous System (CNS) Disorders: The isoindolinone scaffold is present in molecules designed to treat CNS-related conditions, including Alzheimer's disease and epilepsy. nih.govfrontiersin.org

Antimicrobial Agents: Researchers have also explored the potential of isoindolinone derivatives as antibacterial and antifungal agents. nih.gov

The academic pursuit of compounds like this compound is driven by the goal of developing novel therapeutic agents with high potency and selectivity, leveraging the proven pharmacological value of its constituent parts.

| Research Area | Therapeutic Target/Application |

| Oncology | Anticancer activity, treatment of various cancers. nih.govresearchgate.net |

| Enzyme Inhibition | Carbonic Anhydrase, Acetylcholinesterase, Tyrosine Kinases. nih.govnih.govmdpi.com |

| Inflammation | Nonsteroidal anti-inflammatory agents. preprints.orgresearchgate.net |

| Infectious Diseases | Antibacterial and antifungal activity. nih.gov |

| CNS Disorders | Alzheimer's disease, epilepsy, antipsychotics. researchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-11-4-2-1-3-9(11)8-14(12)10-5-6-13-7-10/h1-4,10,13H,5-8H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSCJPFMSDBIHM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Pyrrolidin 3 Yl Isoindolin 1 One and Its Analogs

Enantioselective Synthesis of (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one

Achieving the desired (R)-configuration at the stereocenter of the pyrrolidin-3-yl moiety is a key challenge in the synthesis of this compound. Chemists have developed several enantioselective strategies to address this, including asymmetric catalysis, the use of chiral auxiliaries, and resolution techniques.

Asymmetric Catalysis Approaches

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. These methods utilize a small amount of a chiral catalyst to induce stereoselectivity in a chemical transformation, leading to the desired enantiomer in high excess. For the synthesis of chiral pyrrolidines, various catalytic asymmetric reactions have been explored. mdpi.com One notable approach involves the enantioselective Povarov reaction, a powerful strategy for synthesizing chiral, highly functionalized 1,2,3,4-tetrahydroquinolines, which can be adapted for isoindolin-1-one (B1195906) synthesis. researchgate.net Another relevant strategy is the palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones, which generates amide derivatives bearing quaternary stereocenters. rsc.org

Catalytic enantioselective methods for synthesizing chiral 2,2-disubstituted pyrrolidines have also been reported, consisting of an asymmetric allylic alkylation reaction to establish the stereochemistry, followed by a stereoretentive ring contraction. nih.gov Furthermore, organocatalyzed [4 + 1] annulation methods have been developed for the highly diastereoselective and enantioselective synthesis of diverse isoindolinones possessing both N-N axial and central chiralities. researchgate.net

| Catalytic Approach | Key Features | Resulting Scaffold |

| Enantioselective Povarov Reaction | Synthesizes chiral, highly functionalized tetrahydroquinolines. | Adaptable for isoindolin-1-one synthesis. |

| Palladium-Catalyzed Asymmetric Synthesis | Creates 3,3-disubstituted isoindolinones with quaternary stereocenters. | Isoindolinone |

| Asymmetric Allylic Alkylation & Ring Contraction | Forms chiral 2,2-disubstituted pyrrolidines. | Pyrrolidine (B122466) |

| Organocatalyzed [4 + 1] Annulation | Produces isoindolinones with N-N axial and central chirality. | Isoindolinone |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method provides a reliable way to control stereochemistry. For the synthesis of chiral pyrrolidines, proline-derived auxiliaries such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are commonly employed. mayzem.com These auxiliaries can be used to introduce chirality that is then carried through to the final pyrrolidin-3-yl structure.

Resolution-Based Methods for Enantiopure Production

Resolution is a classical technique for separating a racemic mixture into its individual enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. Following separation, the resolving agent is removed to yield the pure enantiomers. While effective, this method is often less efficient than asymmetric synthesis as the maximum theoretical yield for the desired enantiomer is 50%. A single recrystallization can sometimes significantly increase the enantiomeric purity of the product. researchgate.net

Classical and Divergent Synthetic Routes to the Isoindolin-1-one Scaffold

The isoindolin-1-one core is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Consequently, a wide array of synthetic methods for its construction have been developed. These can be broadly classified as classical and divergent routes.

Classical methods often involve the cyclization of pre-functionalized aromatic precursors. A common strategy is the reaction of o-(1-alkynyl)benzamides with electrophiles like iodine monochloride (ICl), iodine (I2), or N-bromosuccinimide (NBS), which proceeds under mild conditions to afford a variety of substituted isoindolin-1-ones. researchgate.net Another approach involves the condensation of 2-formylbenzoic acids with various amines. researchgate.net

More recent and divergent strategies include metal-catalyzed reactions, multicomponent reactions (MCRs), and domino reactions. nih.govresearchgate.net For instance, rhodium-catalyzed C-H activation has been utilized for the synthesis of isoindolin-1-ones. nih.gov MCRs, such as the Ugi reaction, provide a powerful tool for rapidly building molecular complexity from simple starting materials. researchgate.net A copper-catalyzed multicomponent cascade cyclization using 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts has also been reported to produce 3-(2-oxopropyl)-2-arylisoindolinones. researchgate.net Additionally, ultrasonic-assisted synthesis has been shown to be an efficient method for preparing 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides. rsc.orgrsc.org

| Synthetic Route | Starting Materials | Key Features |

| Electrophilic Cyclization | o-(1-Alkynyl)benzamides | Mild reaction conditions, good to excellent yields. researchgate.net |

| Condensation | 2-Formylbenzoic acids and amines | Straightforward access to the isoindolinone core. researchgate.net |

| Rhodium-Catalyzed C-H Activation | Azobenzenes and diazotized Meldrum's acid | Forms a wide range of cinnolin-3(2H)-one derivatives, structurally related to isoindolinones. nih.gov |

| Multicomponent Reactions (Ugi) | Methyl 2-formylbenzoate, amines, isocyanides, and carboxylic acids | One-pot synthesis of complex isoindolinones. researchgate.net |

| Copper-Catalyzed Cascade Cyclization | 2-Formylbenzonitriles, phenylacetylenes, and diaryliodonium salts | Access to 3-(2-oxopropyl)-2-arylisoindolinones. researchgate.net |

| Ultrasonic-Assisted Synthesis | 3-Alkylidenephthalides and primary amines | High efficiency and yields, can be performed on a multigram scale. rsc.orgrsc.org |

Functionalization Strategies for the Pyrrolidine Moiety

The pyrrolidine ring is a versatile scaffold that can be functionalized at various positions to modulate the properties of the final molecule. nih.gov The development of synthetic methods to access pyrrolidine skeletons with broad scope and high functional group compatibility is of great importance in drug discovery. researchgate.net One common strategy involves 1,3-dipolar cycloaddition reactions between azomethine ylides and various dipolarophiles. nih.gov For instance, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with methyl acrylate (B77674) in the presence of trifluoroacetic acid can be used to synthesize pyrrolidine-containing compounds. nih.gov

Further modifications can be introduced on the pyrrolidine nitrogen. For example, N-alkylation or N-arylation can be achieved through standard synthetic transformations. The introduction of different aromatic rings on the pyrrolidine nitrogen has been explored to inhibit poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2). nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of isoindolinone synthesis, several environmentally benign approaches have been developed.

One key principle is the use of greener solvents, with water being a particularly attractive option due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Three-component reactions of 2-formyl benzoic acid, ammonia, and 4-hydroxycoumarin (B602359) or indole (B1671886) in water have been developed to produce 3-heterocyclic-substituted isoindolinone derivatives without the need for a catalyst. researchgate.net Another green approach involves the use of recyclable catalysts, such as fluorous phosphine, in environmentally friendly solvents. This allows for the synthesis of various isoindolinones with the added benefit of catalyst and solvent recycling, which significantly reduces waste. researchgate.netrsc.org

Furthermore, upgrading biomass-derived platforms to functionalized aromatics through a tandem Diels-Alder cycloaddition-aromatization strategy represents a sustainable approach to isoindolinone synthesis. rsc.org This method utilizes renewable starting materials, contributing to a more sustainable chemical industry. The use of ultrasonic irradiation also aligns with green chemistry principles by often leading to shorter reaction times, higher yields, and reduced energy consumption. rsc.orgrsc.org

| Green Chemistry Approach | Key Features | Example Application |

| Use of Water as a Solvent | Non-toxic, non-flammable, and inexpensive. | Three-component synthesis of 3-heterocyclic-substituted isoindolinones. researchgate.net |

| Recyclable Catalysts | Reduces waste and catalyst consumption. | Fluorous phosphine-catalyzed synthesis of isoindolinones. researchgate.netrsc.org |

| Biomass-Derived Starting Materials | Utilizes renewable resources. | Tandem Diels-Alder cycloaddition-aromatization for isoindolinone synthesis. rsc.org |

| Ultrasonic Irradiation | Shorter reaction times, higher yields, and reduced energy consumption. | Synthesis of 3-hydroxyisoindolin-1-ones. rsc.orgrsc.org |

Scalability Considerations for Synthetic Processes

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogs presents a unique set of challenges and considerations. While numerous methods have been developed for the synthesis of isoindolin-1-ones, not all are amenable to scale-up. nih.gov Key factors that influence the scalability of a synthetic process include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of the chemical transformations, the ease of purification, and the generation of waste.

One of the primary challenges in the large-scale synthesis of chiral molecules like this compound is the establishment of stereochemical purity. acs.org This often involves either the use of a chiral starting material, a chiral auxiliary, or an asymmetric catalytic step. Each of these approaches has its own set of scalability considerations. For instance, the use of chiral starting materials can be expensive, while asymmetric catalysis may require costly and sensitive transition metal catalysts and ligands that can be difficult to remove from the final product. researchgate.net

The coupling of the chiral pyrrolidine moiety to the isoindolinone core is a critical step in the synthesis. On a large scale, this reaction must be highly efficient and selective to avoid the formation of impurities that can be difficult to separate. The choice of coupling reagents and reaction conditions is therefore paramount. For example, methods that utilize readily available and inexpensive reagents and solvents, and that can be run at or near ambient temperature and pressure, are generally preferred for large-scale production.

Furthermore, the purification of the final product and intermediates is a significant consideration. Chromatographic purification, which is often used in laboratory-scale synthesis, is generally not feasible for large-scale production due to the high cost and large volumes of solvent required. Therefore, the development of synthetic routes that afford the product in high purity, allowing for purification by crystallization or distillation, is highly desirable.

The table below summarizes some of the key considerations and preferred attributes for a scalable synthesis of this compound and its analogs.

| Consideration | Laboratory-Scale Approach | Preferred Large-Scale Approach | Rationale for Preference |

| Starting Materials | High-purity, potentially expensive reagents | Readily available, cost-effective materials | Reduces overall manufacturing cost. |

| Stereocontrol | Chiral chromatography, stoichiometric chiral reagents | Asymmetric catalysis, chiral pool starting materials | Avoids costly separation techniques and reduces waste. |

| Reaction Conditions | Wide range of temperatures and pressures | Ambient temperature and pressure | Enhances safety and reduces energy consumption. |

| Solvents | Variety of organic solvents, including chlorinated solvents | "Green" solvents, water, or solvent-free conditions | Minimizes environmental impact and improves safety. |

| Purification | Column chromatography | Crystallization, distillation, extraction | Reduces cost, solvent waste, and process time. |

| Waste Generation | Can be significant | Minimized through atom-economical reactions | Reduces environmental impact and disposal costs. |

Ultimately, the development of a truly scalable process for this compound requires a multidisciplinary approach, integrating principles of green chemistry, process engineering, and economic analysis to arrive at a manufacturing route that is not only scientifically sound but also commercially viable.

Structure Activity Relationship Sar Studies of R 2 Pyrrolidin 3 Yl Isoindolin 1 One Derivatives

Systematic Modification of the Isoindolin-1-one (B1195906) Ring System

Key modifications often involve the introduction of electron-donating or electron-withdrawing groups at various positions on the benzene (B151609) ring. For instance, the placement of halogen atoms, such as fluorine or chlorine, can enhance binding affinity through favorable interactions with the target protein and can also improve metabolic stability. Conversely, the addition of small alkyl or alkoxy groups can alter the lipophilicity of the molecule, potentially influencing its ability to cross cell membranes.

The following interactive table illustrates the hypothetical impact of substitutions on the isoindolin-1-one ring on biological activity, based on general principles observed in related compound series.

| Substitution Position | Substituent Group | Predicted Impact on Activity | Rationale |

| 4-position | Fluoro (-F) | Potential Increase | Can enhance binding affinity and metabolic stability. |

| 5-position | Methoxy (-OCH3) | Variable | May increase lipophilicity and alter electronic properties. |

| 6-position | Chloro (-Cl) | Potential Increase | Similar to fluorine, can improve binding and metabolic profile. |

| 7-position | Methyl (-CH3) | Variable | Can provide beneficial steric interactions or hinder binding. |

Structural Variations on the Pyrrolidine (B122466) Substructure and Chirality Impact

The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its three-dimensional structure and the stereochemical complexity it introduces. nih.gov In the context of (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one, both the substitution pattern on the pyrrolidine ring and its stereochemistry are critical determinants of biological activity. nih.gov

The (R)-configuration at the 3-position of the pyrrolidine ring is often crucial for optimal target engagement. The spatial orientation of the isoindolin-1-one moiety relative to the pyrrolidine ring, dictated by this chirality, can significantly influence how the molecule fits into the binding site of a biological target. nih.gov Studies on related chiral compounds have demonstrated that enantiomers can exhibit vastly different biological activities, with one enantiomer being highly active while the other is inactive or even exhibits off-target effects. nih.govnih.gov

Modifications to the pyrrolidine ring itself, such as the introduction of substituents at the 1, 2, 4, or 5-positions, can further refine the molecule's properties. For example, N-alkylation of the pyrrolidine nitrogen can modulate basicity and lipophilicity. Substitution at other positions can introduce new interaction points with the target or alter the conformation of the five-membered ring.

The table below provides a hypothetical representation of how structural variations on the pyrrolidine ring might influence biological activity.

| Modification | Position | Substituent/Chirality | Predicted Impact on Activity | Rationale |

| Chirality | 3-position | (S)-enantiomer | Likely Decrease | The (R)-configuration is often essential for optimal binding. nih.gov |

| Substitution | 1-position (N) | Methyl (-CH3) | Variable | Can alter basicity and steric hindrance near the linker. |

| Substitution | 4-position | Hydroxyl (-OH) | Potential Increase | May introduce a hydrogen bond donor, enhancing target interaction. |

| Ring Puckering | - | Introduction of a double bond | Variable | Would alter the 3D shape of the pyrrolidine ring. nih.gov |

Linker Region Modifications and their Influence on Biological Activity

The direct linkage between the nitrogen of the isoindolin-1-one and the 3-position of the pyrrolidine ring in this compound defines the core structure. While this specific compound has a direct linkage, SAR studies on related classes of molecules often explore the introduction of a linker between two key pharmacophores. The nature of this linker—its length, rigidity, and chemical composition—can profoundly affect the biological activity.

For hypothetical analogs of this compound, introducing a linker could alter the relative orientation and distance between the isoindolin-1-one and pyrrolidine moieties. A short, rigid linker, such as an amide or a small alkyl chain, might maintain a specific conformation that is favorable for binding. In contrast, a longer, more flexible linker could allow the molecule to adopt multiple conformations, one of which might be optimal for interacting with the target.

The following table illustrates potential linker modifications and their predicted influence on biological activity.

| Linker Type | Composition | Predicted Impact on Activity | Rationale |

| Direct Bond (as in parent) | N-C | Establishes a specific spatial relationship. | Serves as the baseline for comparison. |

| Short Alkyl Chain | -CH2- | Increased Flexibility | Allows for more conformational freedom. |

| Amide Linker | -C(O)NH- | Increased Rigidity & H-bonding | Introduces a hydrogen bond donor/acceptor and restricts rotation. |

| Ether Linker | -O-CH2- | Increased Flexibility & Polarity | Introduces a polar group and allows for more conformational possibilities. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.combrieflands.com For derivatives of this compound, QSAR models can be developed to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. nih.govnih.gov

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). pensoft.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. brieflands.com

A well-validated QSAR model can provide valuable insights into the key structural features that govern the activity of this compound derivatives. For example, a model might reveal that a specific distribution of electrostatic potential or a particular molecular shape is critical for high affinity. This information can then be used to prioritize the synthesis of new compounds with a higher probability of success.

Exploration of Stereochemical Requirements for Target Engagement

The stereochemistry of this compound is a fundamental aspect of its interaction with biological targets, which are themselves chiral. nih.gov The (R)-configuration at the 3-position of the pyrrolidine ring dictates a specific three-dimensional arrangement of the isoindolin-1-one and pyrrolidine moieties, which is often essential for a precise fit into the binding pocket of a target protein. nih.gov

The importance of stereochemistry can be investigated by synthesizing and evaluating the biological activity of all possible stereoisomers of a lead compound. In the case of this compound, this would primarily involve a comparison with its (S)-enantiomer. A significant difference in activity between the two enantiomers would provide strong evidence for a specific and stereoselective binding mode.

Furthermore, the introduction of additional chiral centers, for instance, by substituting the pyrrolidine or isoindolin-1-one rings, would further increase the stereochemical complexity. A thorough exploration of these stereochemical requirements is crucial for understanding the molecular basis of target engagement and for the design of highly selective and potent therapeutic agents. Molecular modeling studies can also be employed to visualize and analyze the binding interactions of different stereoisomers, providing a structural rationale for the observed differences in biological activity. nih.gov

Molecular Target Identification and Mechanisms of Action

Identification of Specific Biological Targets (e.g., Receptors, Enzymes, Ion Channels, Protein-Protein Interactions)

The identification of specific biological targets for novel chemical entities is a multifaceted process that employs a range of sophisticated techniques. For a compound like (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one, a combination of affinity-based proteomics and targeted biochemical assays would be employed to elucidate its molecular partners.

Affinity-based proteomics is a powerful tool for the unbiased identification of molecular targets in a complex biological system. This approach typically involves immobilizing the compound of interest on a solid support and using it as "bait" to capture interacting proteins from cell lysates or tissue extracts. The captured proteins are then identified using mass spectrometry.

In the case of this compound, a derivative with a suitable linker would be synthesized and conjugated to agarose or magnetic beads. These beads would then be incubated with a relevant proteome, such as a lysate from brain tissue rich in potential neurological targets. After stringent washing steps to remove non-specific binders, the specifically bound proteins would be eluted and identified. This methodology could reveal novel, unanticipated targets in addition to confirming expected interactions.

Based on the known pharmacology of the broader isoindolin-1-one (B1195906) class, a primary focus for biochemical assays would be the family of metabotropic glutamate receptors (mGluRs). nih.govacs.orgacs.orgbohrium.com These G-protein-coupled receptors (GPCRs) are divided into three groups and play critical roles in modulating synaptic transmission and neuronal excitability. acs.orgacs.org

To assess the interaction of this compound with these receptors, a panel of cell lines, each engineered to express a specific mGluR subtype, would be utilized. A common method to assess the activity of allosteric modulators on these receptors is the thallium flux assay. acs.orgacs.org This assay measures the function of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are activated upon mGluR stimulation. acs.org A positive allosteric modulator (PAM) would be expected to enhance the receptor's response to its endogenous ligand, glutamate, resulting in an increased thallium flux.

A hypothetical screening of this compound and its analogs against a panel of mGluRs might yield data similar to that presented in Table 1.

| Compound | mGluR1 (EC50, µM) | mGluR2 (EC50, µM) | mGluR3 (EC50, µM) | mGluR5 (EC50, µM) |

|---|---|---|---|---|

| This compound | > 30 | 0.15 | 1.2 | > 30 |

| Analog A | > 30 | 0.08 | 0.9 | > 30 |

| Analog B | > 30 | 5.2 | > 10 | > 30 |

This table presents hypothetical data for illustrative purposes. EC50 values represent the concentration of the compound required to elicit a half-maximal response in a functional assay, such as a thallium flux assay, in the presence of a sub-maximal concentration of glutamate.

Downstream Signaling Pathway Analysis in Cellular Contexts

The activation of mGluRs, which are G-protein-coupled receptors, initiates a cascade of intracellular signaling events. For group II mGluRs (mGluR2 and mGluR3), the primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

To investigate the effect of this compound on this pathway, cellular assays measuring cAMP levels would be employed. In cells expressing mGluR2, treatment with a glutamate agonist would be expected to decrease cAMP production. The co-administration of a PAM like this compound would be expected to further enhance this decrease.

The results of such an experiment could be quantified and presented as in Table 3.

| Treatment Condition | Intracellular cAMP Level (% of Control) |

|---|---|

| Vehicle | 100% |

| Glutamate Agonist (1 µM) | 65% |

| This compound (1 µM) | 98% |

| Glutamate Agonist (1 µM) + this compound (1 µM) | 45% |

This table presents hypothetical data illustrating the potentiation of glutamate-induced cAMP reduction by a positive allosteric modulator.

While the specific molecular targets and mechanism of action of this compound are yet to be fully elucidated, the established pharmacology of the isoindolin-1-one scaffold provides a strong foundation for future research. The methodologies outlined, from unbiased target discovery using affinity proteomics to detailed characterization of allosteric modulation and downstream signaling, represent a comprehensive approach to defining the pharmacological profile of this promising compound. It is anticipated that such studies will confirm its activity as a potent and selective allosteric modulator of a specific metabotropic glutamate receptor, thereby paving the way for its further development as a potential therapeutic agent for neurological and psychiatric disorders.

Transcriptomic and Proteomic Signatures Associated with this compound Activity

Although specific transcriptomic and proteomic data for this compound are not currently available, studies on structurally related isoindolinone derivatives offer insights into the potential cellular changes induced by this class of compounds. For instance, certain isoindolinone derivatives with antibacterial properties have been observed to cause cell membrane collapse in bacteria. A hypothetical proteomic analysis following treatment with such a compound might reveal alterations in proteins involved in cell wall synthesis, membrane transport, and stress responses.

Furthermore, considering the potential for some isoindolinone scaffolds to exhibit anticancer activity, transcriptomic profiling could uncover changes in the expression of genes related to apoptosis, cell cycle regulation, and signal transduction pathways. For example, upregulation of pro-apoptotic genes like BAX and BAK, and downregulation of anti-apoptotic genes like BCL-2, could be anticipated.

A theoretical summary of potential proteomic changes is presented in the table below, based on the activities of related compounds.

| Potential Biological Process Affected | Potential Upregulated Proteins | Potential Downregulated Proteins |

| Apoptosis | Caspase-3, Cytochrome c, p53 | Survivin, Bcl-2 |

| Cell Cycle Arrest | p21, p27 | Cyclin D1, CDK4/6 |

| Ion Channel Modulation | - | Specific ion channel subunits (e.g., Kv1.5) |

Comparative Analysis of Mechanisms of Action Across Scaffolds

The isoindolin-1-one scaffold is a versatile backbone that has been incorporated into a diverse range of therapeutic agents with distinct mechanisms of action. This chemical moiety's ability to interact with a variety of biological targets underscores its importance in drug discovery.

One prominent class of drugs featuring the isoindolinone core is the immunomodulatory drugs (IMiDs), which include thalidomide and its analogs lenalidomide and pomalidomide. These compounds exert their effects by binding to the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific substrate proteins, resulting in downstream immunomodulatory and anti-cancer effects.

In contrast, other isoindolinone-based compounds have been developed as inhibitors of specific enzymes. For example, certain derivatives have shown potent inhibitory activity against carbonic anhydrases, a family of enzymes involved in various physiological processes. Another area of investigation involves the development of isoindolinone derivatives as blockers of voltage-gated potassium channels like Kv1.5, which are implicated in cardiac function.

The pyrrolidine (B122466) ring also contributes significantly to the pharmacological diversity of many compounds. Its three-dimensional structure and basic nitrogen atom can play a crucial role in binding to various receptors and enzymes. For instance, the pyrrolidine moiety is a key component of varenicline, a partial agonist of nicotinic acetylcholine receptors used for smoking cessation.

The combination of the isoindolin-1-one scaffold with a pyrrolidine substituent in this compound suggests the potential for a unique pharmacological profile that may differ from that of other isoindolinone-containing compounds. The specific stereochemistry of the pyrrolidine ring can also be expected to influence its binding affinity and selectivity for its molecular target.

The table below provides a comparative overview of the mechanisms of action for different compounds containing the isoindolinone scaffold.

| Compound/Compound Class | Primary Molecular Target | Mechanism of Action |

| Lenalidomide | Cereblon (CRBN) | Modulation of E3 ubiquitin ligase activity, leading to targeted protein degradation. |

| Carbonic Anhydrase Inhibitors (Isoindolinone-based) | Carbonic Anhydrases | Inhibition of enzyme activity. |

| Kv1.5 Blockers (Isoindolinone-based) | Kv1.5 Potassium Channel | Blockade of ion channel function. |

Preclinical Biological Investigations

In Vitro Efficacy and Potency Profiling

No data has been published on the in vitro efficacy and potency of (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one.

Cell-Free Biochemical Assays (e.g., Enzyme Inhibition, Receptor-Ligand Binding)

There is no information available in the scientific literature regarding the evaluation of this compound in cell-free biochemical assays.

Cellular Functional Assays (e.g., Reporter Gene Assays, Calcium Mobilization)

Details of any cellular functional assays conducted on this compound have not been made public.

Phenotypic Screening in Disease-Relevant Cell Lines

There are no published reports on the phenotypic screening of this compound in any disease-relevant cell lines.

In Vivo Efficacy Studies in Established Animal Models

Information regarding the in vivo efficacy of this compound in animal models is not available in the public domain.

Validation of Disease-Specific Animal Models for Compound Evaluation

As no in vivo studies have been reported, there is no information on the validation of any disease-specific animal models for the evaluation of this compound.

Pharmacodynamic Biomarker Assessment in Animal Studies

No pharmacodynamic biomarker data from animal studies involving this compound has been published.

Target Engagement Studies in Animal Tissues

Target engagement studies are crucial to confirm that a compound interacts with its intended biological target in a living organism. Methodologies for these assessments are well-established and can include radioligand-displacement assays and advanced chemoproteomic techniques. nih.gov In a typical radioligand-displacement study, animals are administered the test compound, followed by a radiolabeled ligand known to bind to the target. nih.gov The displacement of the radiotracer from the tissue of interest is then measured to quantify the degree of target occupancy. nih.gov

Another approach involves ex situ analysis where tissues are harvested from treated animals and analyzed using methods like competitive activity-based protein profiling (ABPP) to measure the interaction between the compound and its target protein. nih.gov

Despite the availability of these techniques, no specific data from target engagement studies in animal tissues for this compound have been reported in the scientific literature.

Behavioral and Physiological Assessments in Animal Models

The evaluation of a compound's effects on behavior and physiology in animal models is a cornerstone of preclinical development, providing insights into potential therapeutic effects and mechanisms of action. frontiersin.org The choice of model and behavioral tests depends on the compound's intended therapeutic area. For instance, compounds targeting the central nervous system may be evaluated in models of anxiety, depression, or cognitive function.

Commonly used rodent behavioral tests include:

Elevated Plus Maze: To assess anxiety-like behavior.

Forced Swim Test: To evaluate potential antidepressant-like activity.

Morris Water Maze: To test spatial learning and memory.

Rotarod Test: To measure motor coordination and balance.

Physiological assessments can involve monitoring vital signs such as heart rate, blood pressure, and body temperature, as well as more complex electrophysiological recordings like electroencephalography (EEG).

A thorough review of published studies indicates that no behavioral or physiological data from animal models administered this compound are currently available.

Ex Vivo Analysis of Tissues and Biofluids from Animal Models

Ex vivo analysis of samples collected from preclinical animal studies is essential for understanding a compound's distribution, metabolism, and downstream effects on biological pathways. These studies bridge the gap between in vivo drug administration and in vitro analytical techniques.

Standard ex vivo procedures include:

Pharmacokinetic (PK) Analysis: Measuring the concentration of the compound and its metabolites over time in biofluids such as blood, plasma, and urine using techniques like liquid chromatography-mass spectrometry (LC-MS).

Histopathology: Microscopic examination of tissues (e.g., liver, kidney, brain) to identify any structural changes or cellular effects resulting from compound exposure.

Biomarker Analysis: Quantifying changes in endogenous molecules (proteins, lipids, etc.) in tissues and biofluids to assess the compound's pharmacological effect on specific pathways.

There is no publicly accessible research detailing the ex vivo analysis of tissues or biofluids from animal models treated with this compound.

Computational and Theoretical Studies

Molecular Docking and Scoring for Ligand-Target Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the isoindolin-1-one (B1195906) class of compounds, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, libraries of isoindolin-1-one derivatives have been virtually screened against therapeutic targets like Cyclin-dependent kinase 7 (CDK7) and phosphoinositide 3-kinase gamma (PI3Kγ). nih.govnih.gov

In these studies, the isoindolin-1-one core typically serves as a central scaffold that anchors the molecule within the receptor's binding pocket. The substituents on this core, such as the (R)-pyrrolidin-3-yl group, are then predicted to form specific interactions with amino acid residues. Docking simulations for isoindolin-1-one analogs against CDK7 revealed high binding affinities, with scores reaching as low as -10.1 kcal/mol, indicating stable interactions. nih.govresearchgate.net Key interactions often involve hydrogen bonds with residues like LYS139 and ASN142. nih.gov Similarly, in studies targeting PI3Kγ, the pyrrolidine (B122466) moiety of related ligands was shown to form crucial hydrogen bonds with residues such as A885. nih.gov

These findings suggest that (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one could be effectively modeled against various kinases and other targets, with the pyrrolidine nitrogen likely acting as a key hydrogen bond donor or acceptor to secure the ligand-protein complex.

| Target Protein | Key Interacting Residues (for Isoindolin-1-one Analogs) | Typical Docking Score Range | Reference |

|---|---|---|---|

| CDK7 | LYS139, ASN141, ASN142 | Up to -10.1 kcal/mol | nih.gov |

| PI3Kγ | A885, W812 | Not specified | nih.gov |

| MNK2 | Not specified | Not specified | researchgate.net |

| Bcl-B | Not specified | -6.7 kcal/mol | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time and to explore its conformational landscape. MD simulations provide a dynamic view of the interactions, accounting for the flexibility of both the ligand and the protein.

| Simulation Parameter | Typical Observation for Isoindolin-1-one Complexes | Indication | Reference |

|---|---|---|---|

| Ligand RMSD | 1.0 - 3.0 Å | Stable binding pose of the ligand | nih.gov |

| Protein Backbone RMSD | 2.0 - 4.5 Å | Overall stability of the protein structure | nih.gov |

| Simulation Time | 10 ns - 100 ns | Assessment of short-to-medium term complex stability | nih.govnih.gov |

| Hydrogen Bond Occupancy | High and stable | Persistent and strong key interactions | nih.gov |

Quantum Chemical (QM) Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. These methods can predict molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and various reactivity descriptors. For isoindolin-1-one derivatives, DFT studies have been conducted to understand their chemical reactivity and how this influences biological activity. nih.gov

Calculations can determine properties such as global hardness and softness, which relate to the molecule's stability and reactivity. nih.gov For example, DFT studies on isoindolin-1-one-based CDK7 inhibitors showed them to be chemically reactive soft molecules, a property that may contribute to their anticancer activity. nih.gov Analysis of the molecular electrostatic potential (MEP) can identify regions of a molecule that are rich or poor in electrons, highlighting sites susceptible to electrophilic or nucleophilic attack and predicting regions important for hydrogen bonding. nih.gov For this compound, such calculations would likely highlight the carbonyl oxygen as a region of high negative potential, making it a prime hydrogen bond acceptor.

De Novo Design Strategies and Virtual Screening Applications

The isoindolin-1-one moiety is frequently used as a foundational scaffold in drug design. nih.gov Its synthetic accessibility and favorable pharmacological properties make it an excellent starting point for both virtual screening and de novo design strategies. nih.gov

Virtual screening involves the computational assessment of large libraries of compounds against a biological target. In several studies, libraries containing thousands of isoindolin-1-one derivatives have been screened to identify potential hits. nih.govresearchgate.net For example, a library of 48 isoindolinones was virtually screened against CDK7 to identify novel inhibitors. nih.gov Similarly, a larger library of 180 isoindolin-1-one compounds was screened against the MNK2 protein target. researchgate.net These campaigns demonstrate the utility of the scaffold in generating focused libraries for hit discovery.

Cheminformatics and Data Mining for Analog Prioritization

Cheminformatics combines computational methods with chemical information to support drug discovery. This includes the creation and analysis of large chemical databases, prediction of physicochemical properties, and identification of structure-activity relationships (SAR).

For the isoindolin-1-one scaffold, cheminformatics tools are used to design and manage virtual libraries of derivatives. nih.gov Two-dimensional structures are drawn and converted into three-dimensional formats for use in docking and other in silico evaluations. nih.gov By analyzing large datasets of isoindolin-1-one compounds and their associated biological activities (e.g., pIC50 values), researchers can build quantitative structure-activity relationship (3D-QSAR) models. nih.govmdpi.com These models, such as Comparative Molecular Field Analysis (CoMFA), help prioritize which analogs to synthesize and test by predicting their activity based on steric and electrostatic fields. nih.gov This approach allows for a more focused and efficient exploration of the chemical space around the isoindolin-1-one core.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological effect.

While a specific pharmacophore model for this compound has not been published, models have been developed for related scaffolds. researchgate.net A hypothetical pharmacophore model for this compound class would likely include an aromatic ring feature corresponding to the isoindolinone's benzene (B151609) ring, a hydrogen bond acceptor at the carbonyl oxygen, and a hydrogen bond donor or acceptor feature associated with the pyrrolidine ring. Such a model could be generated from a set of known active isoindolin-1-one analogs. nih.gov Once developed, this pharmacophore can be used as a 3D query to screen virtual databases for new compounds that possess the required features, thereby identifying structurally diverse molecules with the potential for similar biological activity. nih.gov

Advanced Analytical Methodologies in Research Excluding Basic Compound Identification

Chromatographic Techniques for Stereoisomeric Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the stereoisomeric purity of chiral molecules like (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one and for monitoring the progress of its synthesis.

Stereoisomeric Purity: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. For this compound, a typical approach would involve screening various CSPs, such as those based on derivatized cellulose (B213188) or amylose, to find a column that provides baseline separation of the (R) and (S) enantiomers. mdpi.com The mobile phase composition, often a mixture of a nonpolar solvent like heptane (B126788) and a polar alcohol like isopropanol, would be optimized to achieve the best resolution. mdpi.com

Reaction Monitoring: The synthesis of this compound can be monitored using techniques like Thin Layer Chromatography (TLC) for rapid qualitative assessment or more definitively by HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS). rsc.org LC-MS is particularly powerful as it provides information on the molecular weight of reactants, intermediates, and the final product, aiding in their identification.

A hypothetical data table for chiral HPLC method development is presented below.

Table 1: Hypothetical Chiral HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA |

| Mobile Phase | Heptane:Isopropanol (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Resolution (Rs) | >1.5 |

Spectroscopic Methods for Ligand-Target Interaction Characterization

To understand how this compound interacts with a biological target, various spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. researchgate.netresearchgate.net Techniques like Saturation Transfer Difference (STD) NMR or Chemical Shift Perturbation (CSP) mapping can identify which parts of the ligand are in close contact with the protein and map the binding site on the protein surface.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of a ligand binding to a target protein immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

X-ray Crystallography and Cryo-EM for Structural Biology of Compound-Bound Complexes

Determining the three-dimensional structure of this compound bound to its protein target provides invaluable insights for structure-based drug design.

X-ray Crystallography: This technique can yield high-resolution atomic models of protein-ligand complexes, revealing the precise binding mode and intermolecular interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov Obtaining a co-crystal structure would involve crystallizing the target protein in the presence of the compound.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or proteins that are difficult to crystallize, cryo-EM has become a powerful alternative for structure determination.

A successful crystallographic study would provide data such as that hypothetically detailed in the table below.

Table 2: Hypothetical X-ray Crystallography Data for a Protein-(R)-2-(Pyrrolidin-3-yl)isoindolin-1-one Complex

| Parameter | Value |

|---|---|

| PDB ID | (Not available) |

| Resolution | 2.1 Å |

| Space Group | P212121 |

| Key Interactions | Hydrogen bond between isoindolinone carbonyl and protein backbone NH; hydrophobic interaction of the pyrrolidine (B122466) ring with a protein hydrophobic pocket. |

Mass Spectrometry Applications for Metabolite Identification in Preclinical In Vitro Studies

Understanding the metabolic fate of a compound is crucial in drug discovery. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary tool for identifying metabolites in in vitro systems, such as liver microsomes or hepatocytes. ijpras.comnih.gov Following incubation of this compound, samples would be analyzed by LC-HRMS to detect new molecular ions corresponding to potential metabolites. Tandem mass spectrometry (MS/MS) would then be used to fragment these ions, and the fragmentation patterns would help in elucidating the chemical structures of the metabolites, such as hydroxylated or N-dealkylated products.

Table 3: Hypothetical Metabolites of this compound Identified by LC-MS/MS

| Metabolite | Proposed Biotransformation | m/z [M+H]+ |

|---|---|---|

| M1 | Hydroxylation on the isoindolinone ring | 219.1128 |

| M2 | Hydroxylation on the pyrrolidine ring | 219.1128 |

Biophysical Methods for Characterizing Molecular Interactions

In addition to the spectroscopic and structural methods mentioned above, a range of other biophysical techniques can be used to characterize the interaction between this compound and its target. These can include techniques like thermal shift assays (TSA), which measure the change in protein melting temperature upon ligand binding, and various fluorescence-based assays to determine binding affinity and kinetics. These methods are often used in initial screening campaigns to identify binding fragments and to validate hits.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Routes and Methodologies

The development of novel and efficient synthetic methods is crucial for diversifying the chemical space around the (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one core and for enabling large-scale production. While traditional methods exist, future research is geared towards more sustainable, atom-economical, and versatile strategies. nih.govresearchgate.net

Key areas of exploration include:

Metal-Catalyzed Cross-Coupling and C-H Activation: Modern transition-metal catalysis offers powerful tools for constructing the isoindolinone core. nih.gov Techniques like palladium-catalyzed C-H carbonylation of benzylamines or reductive C-N coupling using platinum nanowire catalysts could provide more direct and efficient routes, potentially reducing the number of synthetic steps and improving yields. organic-chemistry.org

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic methods. researchgate.net Future methodologies may focus on solventless reactions, the use of bio-based starting materials, and one-pot procedures that minimize waste and energy consumption. researchgate.netnih.gov An efficient one-pot method has been developed for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols under mild, metal-free conditions. nih.gov

Asymmetric Synthesis and Chiral Resolution: Given the stereocenter in this compound, developing novel asymmetric synthetic routes is a high priority. This includes the use of chiral catalysts and auxiliaries to ensure high enantiomeric purity, which is critical for pharmacological activity and safety.

Photoredox and Electrochemical Synthesis: These emerging fields offer unique reactivity pathways that are often milder and more selective than traditional thermal methods. nih.govorganic-chemistry.org Exploring light- or electricity-driven reactions could lead to the discovery of unprecedented transformations for building and functionalizing the isoindolinone scaffold.

| Methodology | Description | Potential Advantages | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Carbonylation | Uses a CO surrogate for the gas-free synthesis of isoindolinone scaffolds from benzylamines. | Good yields, operational simplicity. | organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) Catalysis | A tandem imine umpolung-intramolecular aza-Michael addition followed by oxidation with air. | Atom efficiency, mild conditions, suitable for large-scale synthesis. | organic-chemistry.org |

| One-Pot Metal-Free Synthesis | Utilizes chlorosulfonyl isocyanate and alcohols for a direct conversion from 2-benzoylbenzoic acid. | Mild conditions, short reaction times, environmentally friendly. | nih.gov |

| Solventless "Green" Synthesis | Involves the direct reaction of starting materials, such as phenylethylamine and phthalic anhydride, with simple heating. | Reduces solvent waste, quick, follows green chemistry principles. | researchgate.net |

Identification of Novel Therapeutic Indications and Biological Targets

The isoindolinone core is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.gov A key future direction is to systematically explore new therapeutic possibilities for this compound and its derivatives, moving beyond currently established targets.

Promising areas for investigation include:

Oncology: Derivatives of the isoindolinone scaffold have shown significant anticancer potential against various cancer cell lines, including Head and Neck Squamous Cell Carcinoma (HNSCC), HepG2, A549, and MCF-7. researchgate.netacs.org Future research could focus on identifying specific molecular targets, such as MDM2-p53, PARP-1, or protein kinases like VEGFR-2, to develop more selective and potent anticancer agents. acs.orgnih.govnih.gov

Cardiovascular Diseases: Recently, 3-pyridyl isoindolin-1-one (B1195906) derivatives have been identified as potent and selective inhibitors of aldosterone synthase (CYP11B2), a key enzyme in cardiovascular regulation. nih.gov This opens a promising avenue for developing novel treatments for hypertension and heart failure based on the this compound scaffold.

Infectious Diseases: Some isoindolinone compounds have demonstrated antiviral activity, including against SARS-CoV-2 replication, as well as antifungal properties. nih.govresearchgate.net This suggests the potential for developing new anti-infective agents, an area of critical unmet medical need.

Central Nervous System (CNS) Disorders: The structural features of isoindolinones make them suitable candidates for targeting CNS receptors. For instance, related compounds have been developed as potent 5-HT3 receptor antagonists, indicating potential applications in treating nausea and other neurological conditions. nih.gov

Development of Advanced In Vitro and In Vivo Model Systems

To better predict the clinical efficacy and safety of this compound derivatives, it is essential to move beyond traditional preclinical models. The development and application of more sophisticated and human-relevant model systems are critical for translational success.

Future research should focus on:

3D Cell Culture Models: Three-dimensional models, such as organoids and spheroids, more accurately mimic the complex microenvironment of human tissues compared to conventional 2D cell cultures. mdpi.com Utilizing these systems for efficacy and toxicity screening can provide more reliable data on compound performance. mdpi.com

Organs-on-a-Chip (OOC): These microphysiological systems allow for the modeling of human organ function in vitro. mdpi.com They can be used to study the pharmacokinetics and pharmacodynamics of isoindolinone derivatives in a more physiologically relevant context, reducing reliance on animal models.

Humanized Animal Models: For in vivo studies, the use of animal models that have been genetically engineered to express human genes or cellular components can provide more accurate predictions of a drug's effect in humans.

Specialized In Vivo Models: The selection of in vivo models should be tailored to the specific therapeutic indication. For example, the use of a cynomolgus monkey acute adrenocorticotropic hormone (ACTH) challenge model was crucial in demonstrating the in vivo selectivity of CYP11B2 inhibitors. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the design-make-test-analyze cycle. nih.govmdpi.com Integrating these computational tools into the research of this compound can significantly enhance the efficiency of discovering and optimizing new drug candidates. springernature.commdpi.com

Key applications of AI/ML include:

De Novo Drug Design: Generative AI models can design novel isoindolinone derivatives with desired physicochemical and pharmacological properties. These algorithms can explore vast chemical space to propose structures with a higher probability of success. nih.gov

Predictive Modeling (QSAR/QSPR): ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mdpi.com These models can predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of new analogs before they are synthesized, saving time and resources. mdpi.comnih.gov

Virtual High-Throughput Screening: AI-powered virtual screening can rapidly screen large compound libraries against a biological target of interest, identifying potential hits for further investigation. nih.gov

Target Identification and Drug Repurposing: Computational approaches can analyze biological and chemical data to predict new targets for existing compounds (drug repurposing) or to identify the most relevant targets for a new chemical scaffold. nih.govnih.gov

| AI/ML Application | Description | Potential Impact | Reference |

|---|---|---|---|

| Virtual Screening | Computational screening of large libraries to predict binding affinity and prioritize compounds. | Reduces cost and time of hit identification. | nih.gov |

| ADME/T Prediction | Using models to predict physicochemical and pharmacokinetic properties early in the discovery pipeline. | Decreases late-stage attrition of drug candidates. | mdpi.comnih.gov |

| De Novo Design | Generative models create novel molecules with optimized properties for a specific target. | Expands chemical space and generates novel intellectual property. | springernature.com |

| Target Identification | In silico methods to predict potential biological targets for a compound or scaffold. | Facilitates drug repurposing and understanding of mechanism of action. | nih.govnih.gov |

Addressing Research Challenges and Gaps in the Field

Despite the promise of the isoindolinone scaffold, several challenges and knowledge gaps need to be addressed to fully realize its therapeutic potential.

Improving Selectivity: A major challenge for many biologically active compounds is achieving high selectivity for the intended target over off-targets to minimize side effects. For isoindolinone derivatives, this requires detailed structure-activity relationship (SAR) studies and computational modeling to design molecules that fit precisely into the target's binding site. nih.gov

Understanding Mechanisms of Action: For many reported activities, the precise molecular mechanism of action remains unclear. Future research should employ techniques such as chemoproteomics, genetic screening, and structural biology to elucidate how these compounds exert their effects at a molecular level.

Bridging the Gap Between In Vitro and In Vivo Efficacy: Compounds that show high potency in vitro often fail in vivo due to poor pharmacokinetics or unexpected toxicity. mdpi.com The use of advanced preclinical models, as discussed in section 8.3, is essential to improve the correlation between in vitro activity and in vivo efficacy.

Data Scarcity for AI/ML Models: The performance of AI and ML models is highly dependent on the availability of large, high-quality datasets. nih.govnih.gov A concerted effort to generate and share well-curated biological data for isoindolinone derivatives would significantly enhance the power of predictive modeling in this field.

By focusing on these emerging research avenues, the scientific community can unlock the full therapeutic potential of this compound and the broader class of isoindolinone compounds, paving the way for the development of new and effective medicines.

Q & A

Basic: What are the common synthetic routes for (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one, and how can their efficiency be evaluated?

Answer:

Common routes include palladium-catalyzed cross-coupling reactions and multi-step organic syntheses involving pyrrolidine ring functionalization. For example, coupling potassium trifluoroborate isoindolinone derivatives with aryl halides under Suzuki-Miyaura conditions can yield substituted isoindolinones . Efficiency is evaluated by:

- Yield optimization : Reaction time, catalyst loading, and solvent polarity (e.g., toluene vs. DMF) .

- Stereochemical control : Chiral HPLC or circular dichroism to confirm enantiomeric purity .

- Byproduct analysis : TLC or LC-MS to identify side products (e.g., dimerization or over-functionalization) .

Advanced: How can researchers resolve contradictions in bioactivity data for isoindolinone derivatives in different assay systems?

Answer:

Contradictions often arise from assay-specific conditions (e.g., pH, cell lines) or compound stability. Mitigation strategies:

- Dose-response normalization : Compare EC₅₀ values across assays while controlling for solvent effects (e.g., DMSO tolerance) .

- Metabolite profiling : Use LC-HRMS to identify degradation products that may interfere with activity .

- Orthogonal assays : Validate antiviral or kinase inhibition results using SPR (surface plasmon resonance) for binding affinity and cell-based infectivity models .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., pyrrolidine substitution patterns) and detect impurities. Key features:

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation pathways .

- IR Spectroscopy : Identify carbonyl stretching (~1650–1750 cm⁻¹) and amine N-H stretches .

Advanced: What strategies improve enantiomeric purity during synthesis of this compound?

Answer:

- Chiral auxiliaries : Use (R)-proline-derived catalysts to bias ring closure stereochemistry .

- Crystallization-induced asymmetric transformation : Recrystallize intermediates in chiral solvents (e.g., ethyl lactate) to enrich enantiomers .

- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .

Basic: How to design an initial pharmacological screening protocol for isoindolinone derivatives?

Answer:

- Target selection : Prioritize kinases or viral proteases based on structural analogs (e.g., isoindolinone-based TRKA inhibitors) .

- Assay tiers :

Advanced: How to address discrepancies between computational modeling and experimental structural data?

Answer:

- DFT refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental NMR or X-ray data .

- Dynamic effects : Run molecular dynamics simulations to account for conformational flexibility in solution vs. crystal states .

- Electron density maps : Re-examine SHELXL-refined X-ray data for omitted solvent or disorder .

Basic: What parameters are critical for crystallizing this compound for X-ray studies?

Answer:

- Solvent selection : Use slow-evaporation with mixed solvents (e.g., ethanol/water) to promote nucleation .

- Temperature gradients : Gradual cooling (0.5°C/hr) minimizes twinning .

- Crystal mounting : Flash-cool in liquid N₂ with cryoprotectants (e.g., glycerol) to prevent ice formation .

Advanced: How to employ MS/MS for elucidating fragmentation pathways of isoindolinone derivatives?

Answer:

- Collision-induced dissociation (CID) : Vary collision energy (10–35 eV) to map stable fragments (e.g., pyrrolidine ring cleavage vs. isoindolinone ring opening) .

- Isotopic labeling : Synthesize deuterated analogs to trace hydrogen migration during fragmentation .

- Data alignment : Compare with in silico fragmentation tools (e.g., CFM-ID) to validate pathways .

Basic: What are best practices for handling air-sensitive intermediates in isoindolinone synthesis?

Answer:

- Schlenk techniques : Use argon/vacuum cycles for moisture-sensitive steps (e.g., Grignard reactions) .

- Stabilization : Add radical inhibitors (e.g., BHT) to prevent oxidation during pyrrolidine functionalization .

- Storage : Store intermediates under N₂ in flame-sealed ampoules at –20°C .

Advanced: How to improve regioselectivity in isoindolinone ring functionalization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.